N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(4-methoxyphenyl)propanamide
Description
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. The molecule is distinguished by two key substituents:
- A 4-fluorophenyl group at position 3 of the triazolo-pyridazine ring.
- A propanamide side chain at position 6, linked via an ethoxyethyl group and terminating in a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-31-19-9-2-16(3-10-19)4-12-21(30)25-14-15-32-22-13-11-20-26-27-23(29(20)28-22)17-5-7-18(24)8-6-17/h2-3,5-11,13H,4,12,14-15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTVHUAOACABMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that incorporates a triazole moiety, known for its diverse biological activities. This article reviews the pharmacological profile of this compound, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C18H20FN5O2
- Molecular Weight : 357.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring in this compound suggests potential activity against various pathogens. Studies indicate that triazoles exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported as low as 0.125–8 µg/mL against Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Triazoles are known to inhibit specific enzymes that can lead to reduced tumor growth:
- Research indicates that triazole derivatives can act as inhibitors of topoisomerases and DNA gyrases, which are crucial for DNA replication in cancer cells .
3. Anti-inflammatory Effects
Triazoles have shown promise in modulating inflammatory responses:
- Compounds with similar structures have demonstrated the ability to inhibit phosphodiesterase (PDE) enzymes, leading to decreased levels of pro-inflammatory cytokines such as TNF and IL-17 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. Key observations include:
- Substituents : The presence of electron-withdrawing groups (like fluorine) enhances antimicrobial potency.
- Linkers : The ether linkage in this compound may improve solubility and bioavailability compared to other triazoles lacking such modifications.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds structurally related to this compound:
Comparison with Similar Compounds
Structural and Functional Attributes:
- Core structure : The triazolo[4,3-b]pyridazine scaffold is a bicyclic system with nitrogen-rich aromaticity, often associated with bioactivity in pharmaceuticals and agrochemicals.
- Substituent roles :
- The 4-fluorophenyl group enhances metabolic stability and binding affinity through hydrophobic interactions and fluorine’s electronegativity.
- The propanamide-4-methoxyphenyl moiety likely influences solubility and target engagement, as methoxy groups can modulate electronic and steric properties.
Comparison with Structurally Similar Compounds
The compound’s structural analogs, drawn from diverse sources, highlight critical differences in substituents, bioactivity, and toxicity profiles.
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Impact on Bioactivity: The 4-fluorophenyl group in the target compound contrasts with 4-chlorophenyl in ’s analog. Fluorine’s smaller atomic radius and higher electronegativity may improve target selectivity compared to chlorine’s bulkier, lipophilic nature . Methoxy vs.
Toxicity Trends :
- Compounds with triazolo-pyridazine cores (e.g., AG01AQFE) exhibit acute oral toxicity and skin/eye irritation, suggesting similar risks for the target compound .
- Imidazo[1,2-α]pyridine derivatives () prioritize antimicrobial activity, whereas triazolo-pyridazines are more common in herbicides (e.g., flumetsulam) .
Molecular Weight and Drug-Likeness :
- The target compound’s higher molecular weight (~449 g/mol) compared to AG01AQFE (285 g/mol) may limit blood-brain barrier penetration but improve target residence time .
Q & A
Q. What are the key synthetic steps for N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(4-methoxyphenyl)propanamide?
The synthesis typically involves a multi-step route:
Core Formation : Construction of the triazolo[4,3-b]pyridazine core via cyclization of precursor heterocycles under reflux conditions (e.g., using ethanol or DMF as solvents) .
Ether/Oxy Linkage : Introduction of the ethoxyethyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like potassium carbonate .
Amide Coupling : Final step involves coupling the intermediate with 3-(4-methoxyphenyl)propanamide using carbodiimide-based reagents (e.g., EDCI) in anhydrous solvents .
Purification : Chromatography (HPLC or column) and recrystallization ensure >95% purity .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>98% by reverse-phase HPLC with UV detection at 254 nm) .
- X-ray Crystallography (if applicable): Resolves 3D conformation and bond angles .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
- Storage : Stable at 2–8°C in airtight containers; incompatible with strong oxidizers .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions .
- Catalysts : Use triethylamine or DMAP to accelerate amide coupling .
- Design of Experiments (DoE) : Systematic variation of molar ratios, pH, and reaction time to identify optimal parameters .
Q. How do the 4-fluorophenyl and 4-methoxyphenyl substituents influence reactivity and bioactivity?
- Electronic Effects : The electron-withdrawing fluorine enhances electrophilicity of the triazole ring, facilitating nucleophilic attacks .
- Methoxy Group : Improves solubility via hydrogen bonding and modulates interactions with hydrophobic enzyme pockets .
- Biological Impact : Fluorine increases metabolic stability, while methoxy enhances binding affinity to targets like kinases .
Q. How should researchers address contradictory data in biological assays (e.g., IC50 variability)?
- Assay Validation : Confirm target specificity using knockout models or competitive binding assays .
- Buffer Conditions : Test pH (6.5–7.5) and ionic strength to rule out artifactual inhibition .
- Orthogonal Methods : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Batch Analysis : Ensure compound integrity via LC-MS to exclude degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
